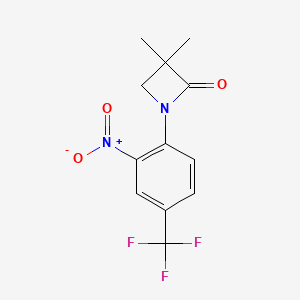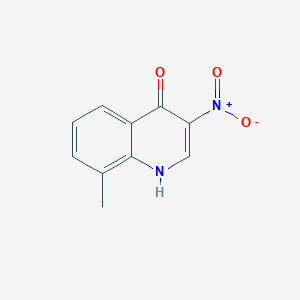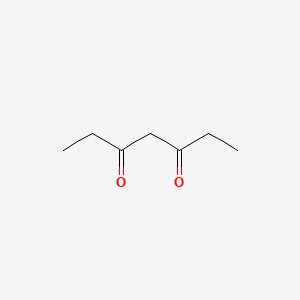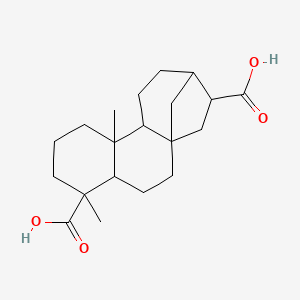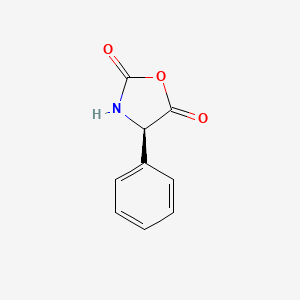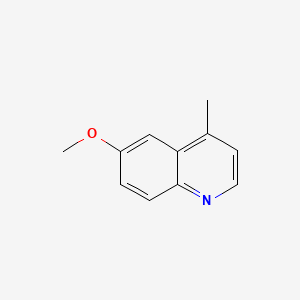
6-Methoxy-4-methylchinolin
Übersicht
Beschreibung
6-Methoxy-4-methylquinoline (6-MOMQ) is an aromatic heterocyclic compound that is found naturally in some plant species and is also synthesized in the laboratory. 6-MOMQ has a wide range of applications in scientific research, including in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
“6-Methoxy-4-methylchinolin” ist eine stickstoffhaltige, heterocyclische aromatische Verbindung mit dem systematischen IUPAC-Namen Benzo[b]pyridin oder 1-Aza-Naphthalin mit der chemischen Formel C11H11NO . Es zeigt eine chemische Reaktivität, die der des Benzol- und Pyridinringsystems ähnelt, da es nucleophile und elektrophile Substitutionsreaktionen eingeht .
Medizinische Chemie
Chinolin-Motive, wie z. B. “this compound”, sind in mehreren pharmakologisch aktiven heterocyclischen Verbindungen von entscheidender Bedeutung, da sie in der medizinischen und industriellen Chemie vielfältige Anwendungen finden . Sie gelten aufgrund ihres breiten Spektrums an Bio-Antworten als privilegierte Struktur in Medikamentenentwicklungsprogrammen .
Antitumoraktivität
Chinolin-Derivate haben eine signifikante Antitumoraktivität gezeigt . Das Chinolin-Gerüst ist eine einzigartige Klasse von Pharmakophoren, die in verschiedenen therapeutischen Wirkstoffen vorhanden sind .
Antioxidative Aktivität
Chinolin-Derivate zeigen auch antioxidative Aktivität . Diese Eigenschaft macht sie wertvoll bei der Entwicklung von Medikamenten, die oxidativen Stress bekämpfen, der an verschiedenen Krankheiten beteiligt ist .
Entzündungshemmende Aktivität
Chinolin-Derivate haben eine entzündungshemmende Aktivität gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung von Medikamenten zur Behandlung von Entzündungszuständen .
Antimalariaaktivität
Chinolin-Derivate haben eine Antimalariaaktivität gezeigt . Dies ist besonders wichtig angesichts der weltweiten Bemühungen zur Bekämpfung von Malaria .
Anti-SARS-CoV-2-Aktivität
Im Zusammenhang mit der jüngsten COVID-19-Pandemie haben Chinolin-Derivate eine Anti-SARS-CoV-2-Aktivität gezeigt . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung von Behandlungen für COVID-19 hin .
Antituberkuloseaktivität
Chinolin-Derivate haben eine Antituberkuloseaktivität gezeigt . Dies ist bedeutsam angesichts der globalen gesundheitlichen Belastung durch Tuberkulose .
Zusammenfassend lässt sich sagen, dass “this compound” und seine Derivate ein breites Anwendungsspektrum in der wissenschaftlichen Forschung haben, insbesondere in der medizinischen Chemie. Ihre vielfältigen Bioaktivitäten machen sie zu wertvollen Gerüsten in der Medikamentenentwicklung .
Eigenschaften
IUPAC Name |
6-methoxy-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-5-6-12-11-4-3-9(13-2)7-10(8)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVGYFIYXWVPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961398 | |
| Record name | 6-Methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41037-26-7 | |
| Record name | 6-Methoxy-4-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41037-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-4-methylquinoline Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Iodobenzo[b]thiophene](/img/structure/B1630299.png)
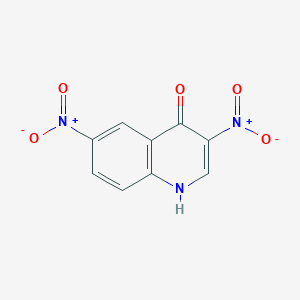


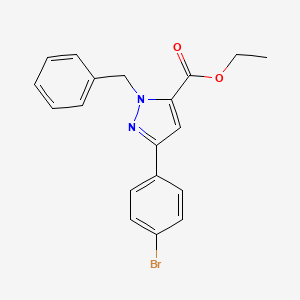

![Ethyl 4-(3-{[(tert-butoxycarbonyl)amino]methyl}anilino)benzoate](/img/structure/B1630310.png)

